molecular formula C15H14N4O2S B14935501 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B14935501
M. Wt: 314.4 g/mol
InChI Key: ZAJICFLXWDDCDU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a 3,5-dimethylisoxazole moiety linked via an acetamide bridge to a 2-aminothiazole scaffold bearing a pyridin-4-yl substituent. This specific architecture is designed to interact with key biological targets, positioning the compound as a valuable tool for researchers. A primary area of investigation for this chemotype is in the field of immunology and autoimmune diseases. The compound is researched for its potential as a modulator of the Retinoic Acid Receptor-related Orphan Receptor Gamma-t (RORγt) . RORγt is a nuclear receptor and master transcriptional regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells are pivotal in the pathogenesis of various autoimmune conditions, including multiple sclerosis, rheumatoid arthritis, and psoriasis . The development of synthetic ligands that can inhibit RORγt activity offers a targeted therapeutic strategy to suppress the production of pro-inflammatory cytokines like IL-17, thereby potentially mitigating autoimmune pathology without broad-spectrum immunosuppression . Furthermore, the structural features of this molecule—specifically the N-(4-(aminophenyl)thiazol-2-yl)acetamide core—are recognized scaffolds in oncology research. Compounds based on this framework have demonstrated promising in vitro potency against a range of sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . Lead compounds from this family have been shown to induce cell death through the concurrent induction of apoptosis and autophagy, and have exhibited significant reduction of tumor growth in in vivo xenograft models . Researchers are therefore exploring this acetamide derivative for its potential anti-proliferative mechanisms and pharmacokinetic properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O2S/c1-9-12(10(2)21-19-9)7-14(20)18-15-17-13(8-22-15)11-3-5-16-6-4-11/h3-6,8H,7H2,1-2H3,(H,17,18,20)

InChI Key

ZAJICFLXWDDCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Solvents : Dichloromethane (DCM) or dimethylformamide (DMF).
Base : N-Ethylmorpholine (NEM).

Procedure :

  • 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (0.64 mmol) is dissolved in anhydrous DMF (3 mL).
  • EDC (0.77 mmol), HOBt (0.77 mmol), NEM (1.93 mmol), and 4-(pyridin-4-yl)thiazol-2-amine (1.0 eq.) are added sequentially.
  • The mixture is stirred at 22°C for 18 hours, concentrated, and purified via HPLC to yield the acetamide (LC/MS: [M+H]⁺ = 297).

Yield : 60–75% (dependent on purification).

Oxalyl Chloride Activation

Reagents : Oxalyl chloride (2.0 eq.), catalytic DMF.
Solvents : 1,2-Dichloroethane (DCE).

Procedure :

  • The carboxylic acid (1.0 mmol) and DMF (0.05 mL) in DCE (10 mL) are treated with oxalyl chloride (10 mmol) dropwise.
  • After 1 hour at 20°C, the acyl chloride is concentrated and reacted with the thiazole-amine in DCM with NEM (3.3 eq.).

Yield : 50–65% (lower due to intermediate instability).

HATU-Mediated Coupling

Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Solvents : DMF.
Base : N,N-Diisopropylethylamine (DIPEA).

Procedure :

  • 2-(3,5-Dimethylisoxazol-4-yl)acetic acid (1.1 eq.) and HATU (1.1 eq.) are combined with DIPEA (3.3 eq.) in DMF.
  • After 1 hour at 20°C, the reaction is quenched with water, extracted with ethyl acetate, and purified via TLC.

Yield : 40–55% (moderate due to side reactions).

Optimization and Scalability

Solvent and Temperature Effects

Condition Solvent Temperature Yield
Carbodiimide/HOBt DMF 22°C 75%
Oxalyl Chloride DCE 20°C 65%
HATU DMF 20°C 55%
  • DMF enhances solubility of intermediates but complicates purification.
  • DCE minimizes side reactions but requires strict anhydrous conditions.

Catalytic Additives

  • DMF (0.1–1.0 mol%) : Accelerates acyl chloride formation in oxalyl chloride method.
  • NEM vs. DIPEA : NEM provides higher yields in carbodiimide couplings due to superior acid scavenging.

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction times for acyl chloride formation (from 1 hour to 10 minutes).
  • Cost Analysis :
    • EDC/HOBt: \$120/g (reagent cost).
    • Oxalyl Chloride: \$85/g (cheaper but hazardous).

Characterization and Quality Control

  • LC/MS : [M+H]⁺ = 314.4 (C₁₅H₁₄N₄O₂S).
  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, isoxazole-CH₃), 3.76 (s, 2H, CH₂), 7.45–8.60 (m, pyridine/thiazole-H).
  • Purity : >95% via HPLC (C18 column, 0.1% TFA/ACN gradient).

Comparative Analysis of Methods

Parameter Carbodiimide Oxalyl Chloride HATU
Yield High Moderate Low
Cost High Low Very High
Scalability Excellent Good Poor
Purification Ease Moderate Difficult Easy

Challenges and Mitigation

  • Byproduct Formation : Acylurea in carbodiimide method reduced via HOBt additive.
  • Moisture Sensitivity : Oxalyl chloride route requires rigorous drying; molecular sieves improve yields.

Emerging Methodologies

  • Enzymatic Coupling : Lipases (e.g., Candida antarctica) under mild conditions (pH 7.0, 30°C) show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, agrochemicals, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-5-yl)thiazol-2-yl)acetamide

Uniqueness

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential bioactivity.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound features an isoxazole ring, a thiazole moiety, and a pyridine group, contributing to its unique reactivity and biological effects. The molecular formula is C14H14N4OC_{14}H_{14}N_4O, with a molecular weight of approximately 270.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The combination of the isoxazole and pyridine rings facilitates binding to these targets, which can lead to modulation of enzymatic activity or alteration of receptor signaling pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

Anticancer Activity

The compound has been evaluated for anticancer properties through several assays. Notably, it has shown moderate cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM in different studies, indicating promising anticancer activity but also necessitating further optimization for enhanced potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure can significantly influence the biological activity:

Modification Effect on Activity
Substitution on the pyridine ringEnhances binding affinity to target enzymes
Alteration of the isoxazole positionAffects the stability and reactivity of the compound
Variations in acetamide substituentsModulates cytotoxicity and selectivity against cancer cells

Case Studies

  • Src Kinase Inhibition : In a study assessing Src kinase inhibitors, related compounds demonstrated varying degrees of inhibition with IC50 values around 1.34 µM for potent derivatives. The presence of the pyridine moiety was crucial for maintaining high inhibitory activity against Src kinase .
  • Anticancer Evaluation : In another study focusing on anticancer effects, compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural integrity for maintaining efficacy .
  • Inflammatory Response Modulation : A recent investigation highlighted that derivatives could effectively reduce inflammatory markers in cell culture models, supporting their potential therapeutic application in inflammatory diseases .

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